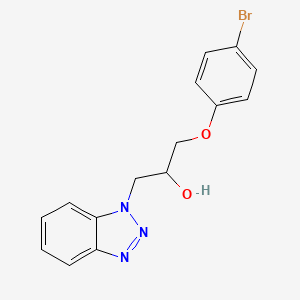![molecular formula C20H22N2O3 B3933849 (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone](/img/structure/B3933849.png)
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone, also known as DNP, is a chemical compound used in scientific research. It belongs to the class of organic compounds known as ketones and is used in various fields of study, including biochemistry, pharmacology, and toxicology.
作用機序
The mechanism of action of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone involves its inhibition of GAPDH and acetylcholinesterase. By blocking these enzymes, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone disrupts the normal metabolic processes in cells and affects neurotransmission. This leads to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to induce oxidative stress in cells by increasing the production of reactive oxygen species (ROS). This can lead to cellular damage and apoptosis. (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been found to affect mitochondrial function, resulting in a decrease in ATP production and an increase in mitochondrial membrane potential. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been shown to alter calcium homeostasis in cells, leading to an increase in intracellular calcium levels. These effects can have a range of physiological consequences, including changes in heart rate, blood pressure, and body temperature.
実験室実験の利点と制限
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone is a useful tool for scientific research because of its potent inhibitory effects on GAPDH and acetylcholinesterase. It can be used to study the role of these enzymes in various biological processes and diseases. However, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone also has some limitations. Its toxicity and potential for inducing oxidative stress make it unsuitable for use in vivo. Additionally, its inhibitory effects may be non-specific, affecting other enzymes and processes in cells.
将来の方向性
There are several potential future directions for research involving (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone. One area of interest is the development of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone derivatives with improved specificity and reduced toxicity. Another potential direction is the study of (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone's effects on other enzymes and metabolic pathways. Additionally, (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone's potential as a treatment for Alzheimer's disease warrants further investigation.
科学的研究の応用
(3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has been extensively used in scientific research, particularly in the field of biochemistry. It has been found to be a potent inhibitor of the enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH), which plays a crucial role in glycolysis. (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This property makes (3,4-dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone a potential candidate for the treatment of Alzheimer's disease.
特性
IUPAC Name |
(3,4-dimethylphenyl)-(5-nitro-2-piperidin-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-14-6-7-16(12-15(14)2)20(23)18-13-17(22(24)25)8-9-19(18)21-10-4-3-5-11-21/h6-9,12-13H,3-5,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLFGZKSNBLRCLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCCCC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4-Dimethylphenyl)[5-nitro-2-(1-piperidinyl)phenyl]methanone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(2-methoxy-5-methylphenyl)benzenesulfonamide](/img/structure/B3933781.png)
![3-[4-(2-ethoxyphenyl)-1-piperazinyl]-5-(2-fluorophenyl)-1,2,4-triazine](/img/structure/B3933785.png)
![1-[(4-chlorophenyl)sulfonyl]-N-dibenzo[b,d]furan-3-ylprolinamide](/img/structure/B3933788.png)
![N~1~-(2-methoxybenzyl)-N~2~-(2-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3933793.png)
![2-chloro-N-[2-(2-pyridinylthio)ethyl]benzamide](/img/structure/B3933796.png)
![6-tert-butyl-2-[(2,2-dimethylpropanoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933797.png)

![4-isopropoxy-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3933817.png)
![1-sec-butyl-4-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B3933819.png)
![N~1~-bicyclo[2.2.1]hept-2-yl-N~2~-(3,4-dimethylphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933824.png)
![6-tert-butyl-N-(2-methoxyphenyl)-2-[(phenylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3933829.png)


![2-methoxy-N-[4-(4-morpholinylsulfonyl)phenyl]-2-phenylacetamide](/img/structure/B3933864.png)